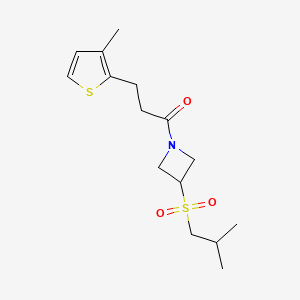

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one, also known as IBMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. IBMP is a synthetic compound that belongs to the class of azetidine-2-carboxylic acid derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Evaluation of Azetidine Derivatives

Enantioselective Synthesis : Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol showcases a practical approach to azetidine derivatives, demonstrating high enantioselectivity in catalytic asymmetric addition of organozinc reagents to aldehydes. This illustrates the potential of azetidine-based compounds for asymmetric synthesis, contributing to the development of enantiomerically enriched products (Wang et al., 2008).

Microwave-Assisted Synthesis : The rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, under microwave irradiation, highlights a methodological advancement in heterocycle synthesis. This approach not only expedites the synthesis process but also has implications for the pharmacological evaluation of these compounds (Mistry & Desai, 2006).

Antifungal and Antibacterial Activities : Azetidin-2-ones have been studied for their antifungal and antibacterial activities, underscoring the biomedical relevance of azetidine derivatives. These findings suggest that compounds like 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one may have potential applications in developing new antimicrobial agents (Cierpucha et al., 2007).

Ring-Opening Polymerization : The use of azetidine end groups in self-curable systems for aqueous-based polyurethane dispersions via ring-opening reactions demonstrates the utility of azetidine-containing compounds in materials science. This application could be explored for the development of new polymeric materials with self-healing properties (Wang et al., 2006).

Synthesis of β-Lactams : Azetidine derivatives are pivotal intermediates in the synthesis of β-lactams, a class of compounds with significant pharmaceutical applications, especially as antibiotics. Research on the asymmetric induction in radical cyclization leading to β-lactams further exemplifies the importance of azetidine derivatives in medicinal chemistry (Ishibashi et al., 1994).

Propiedades

IUPAC Name |

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S2/c1-11(2)10-21(18,19)13-8-16(9-13)15(17)5-4-14-12(3)6-7-20-14/h6-7,11,13H,4-5,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIICFIBVNVTMBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)N2CC(C2)S(=O)(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (4-{[({4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}amino)carbonyl]amino}phenyl)acetate](/img/structure/B2739993.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2739994.png)

![2-(4-Chloro-3-methylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2739995.png)

![N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2739996.png)

![1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride](/img/structure/B2740004.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2740007.png)

![N-(4-ethylbenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2740009.png)

![1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2740013.png)